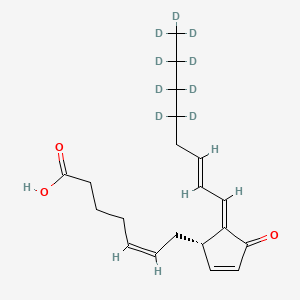
15-Deoxy-Delta12,14-Prostaglandin J2-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin derived from the dehydration of prostaglandin D2 (PGD2). It is known for its potent biological activities, including anti-inflammatory, anti-tumor, and pro-apoptotic effects. As an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), 15d-PGJ2 plays a significant role in various physiological and pathological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 15d-PGJ2 typically involves the dehydration of PGD2. This process can be catalyzed by albumin or occur spontaneously under physiological conditions. The key steps include:
Dehydration of PGD2: PGD2 undergoes non-enzymatic dehydration to form PGJ2, which further dehydrates to yield Δ12-PGJ2 and finally 15d-PGJ2.
Chemical Synthesis:
Industrial Production Methods: While the industrial production of 15d-PGJ2 is not extensively documented, it is likely to involve large-scale synthesis using the aforementioned chemical routes, optimized for yield and purity.
化学反応の分析
Types of Reactions: 15d-PGJ2 undergoes various chemical reactions, including:
Michael Addition: The α,β-unsaturated carbonyl group in 15d-PGJ2 allows it to react with nucleophiles such as thiols, forming covalent adducts.
Oxidation and Reduction: 15d-PGJ2 can be oxidized or reduced under specific conditions, altering its biological activity.
Common Reagents and Conditions:
Nucleophiles: Glutathione and cysteine residues are common nucleophiles that react with 15d-PGJ2.
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize 15d-PGJ2.
Major Products:
科学的研究の応用
15d-PGJ2 has a wide range of applications in scientific research:
作用機序
15d-PGJ2 exerts its effects through several mechanisms:
PPARγ Activation: As an endogenous ligand, 15d-PGJ2 activates PPARγ, leading to the regulation of genes involved in lipid metabolism, inflammation, and cell differentiation.
Electrophilic Stress: The α,β-unsaturated carbonyl group in 15d-PGJ2 reacts with nucleophiles, inducing electrophilic stress and modulating signaling pathways.
Apoptosis Induction: 15d-PGJ2 can induce apoptosis through the activation of caspases and the inhibition of survival pathways such as PI3K-Akt.
類似化合物との比較
Prostaglandin D2 (PGD2): The precursor of 15d-PGJ2, involved in inflammatory responses.
Δ12-Prostaglandin J2 (Δ12-PGJ2): An intermediate in the formation of 15d-PGJ2, with similar but less potent biological activities.
Cyclopentenone Prostaglandins: Other members of this class, such as PGA1 and PGA2, share the electrophilic properties and biological activities of 15d-PGJ2.
Uniqueness of 15d-PGJ2: 15d-PGJ2 is unique due to its strong affinity for PPARγ and its potent anti-inflammatory and pro-apoptotic effects. Its ability to form covalent adducts with proteins through Michael addition reactions distinguishes it from other prostaglandins .
特性
分子式 |
C20H28O3 |
|---|---|
分子量 |
325.5 g/mol |
IUPAC名 |
(Z)-7-[(1S,5E)-5-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i1D3,2D2,3D2,4D2 |
InChIキー |
VHRUMKCAEVRUBK-ALEWIJCRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
正規SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
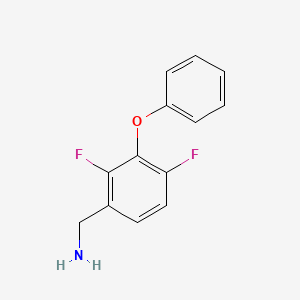

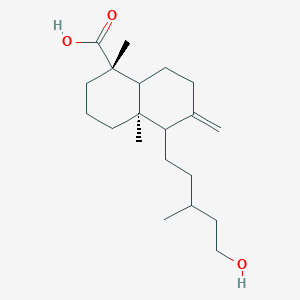
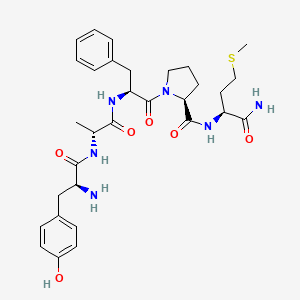
![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
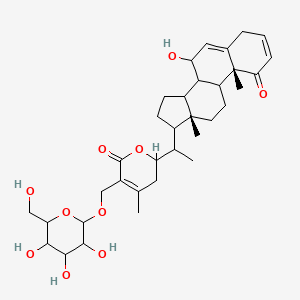
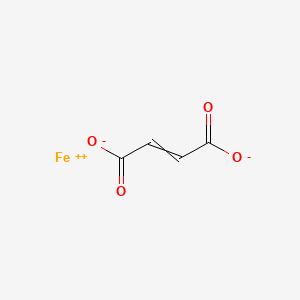
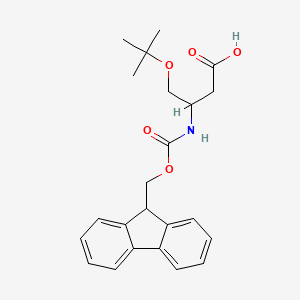
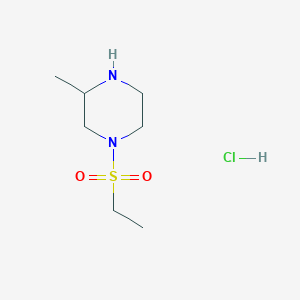
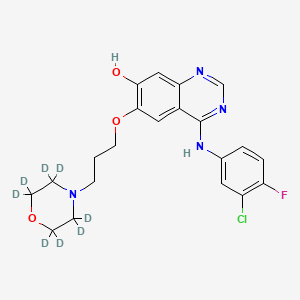
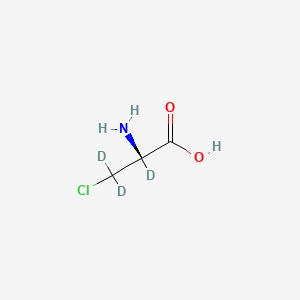
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
